molecular formula C12H19ClN2 B591865 (R)-1-Benzyl-2-methylpiperazine hydrochloride CAS No. 1588480-39-0

(R)-1-Benzyl-2-methylpiperazine hydrochloride

Cat. No.: B591865
CAS No.: 1588480-39-0
M. Wt: 226.748
InChI Key: ZWNGBJWPPPPFST-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Benzyl-2-methylpiperazine hydrochloride is a chiral piperazine derivative of high interest in pharmaceutical research and development. Piperazine scaffolds are recognized as privileged structures in medicinal chemistry, meaning they are capable of providing ligands for a diverse range of biological targets . The (R)-1-Benzyl-2-methylpiperazine motif serves as a versatile key intermediate and building block for the synthesis of more complex molecules . Its chirality is critical for studying stereoselective interactions with biological systems, making it particularly valuable in the design of potential therapeutic agents. While specific pharmacological data for this exact salt is limited, structurally related benzylpiperazine derivatives have demonstrated significant research value. For instance, recent studies have explored similar compounds as high-affinity, selective sigma-1 receptor (σ1R) antagonists . This receptor is a promising target for modulating nociceptive signaling, and such ligands are being investigated for their potential application in treating neuropathic pain . The presence of the benzyl group allows for extensive structural modification, enabling researchers to fine-tune properties like potency, selectivity, and metabolic stability during the drug discovery process. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

(2R)-1-benzyl-2-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNGBJWPPPPFST-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588480-39-0
Record name Piperazine, 2-methyl-1-(phenylmethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588480-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Initial Formylation of 2-Methylpiperazine

The foundational step involves regioselective formylation of (R)-2-methylpiperazine to produce (R)-1-formyl-3-methylpiperazine. As detailed in patent JP4671091B2, this is achieved by reacting 2-methylpiperazine with methyl formate in diglyme at 10–25°C for 15–20 hours. The reaction proceeds with 98.6% chemical purity and 83% yield after distillation under reduced pressure (0.4 kPa, 95–105°C). Critically, this method minimizes the formation of regioisomers (<1% 1-formyl-2-methylpiperazine), ensuring high positional selectivity.

Benzylation of the Formylated Intermediate

The formyl group acts as a directing group, enabling selective alkylation at the N1 position. Treatment of (R)-1-formyl-3-methylpiperazine with benzyl chloride in methanol, in the presence of triethylamine, yields (R)-1-benzyl-4-formyl-2-methylpiperazine. Solvent choice is pivotal: methanol suppresses over-alkylation, while triethylamine neutralizes HCl byproducts. The intermediate is isolated in near-quantitative yield (>95%).

Acid-Mediated Deformylation

Removal of the formyl group is achieved under acidic conditions. Hydrochloric acid (6 M) in refluxing ethanol cleaves the formyl moiety, yielding (R)-1-benzyl-2-methylpiperazine hydrochloride. This step proceeds without racemization, preserving the enantiomeric excess (99.5% e.e.). The final product is crystallized from ethanol-diethyl ether, achieving a chemical purity of 99.2%.

Table 1: Key Parameters for Formylation-Alkylation-Deformylation

StepConditionsYieldPurity
FormylationMethyl formate, diglyme, 20°C83%98.6%
BenzylationBenzyl chloride, MeOH, Et3N>95%99.1%
DeformylationHCl (6 M), ethanol, reflux89%99.2%

Protective Group Strategies Using Boc Chemistry

Boc Protection of 2-Methylpiperazine

An alternative route employs di-tert-butyl dicarbonate (Boc2O) to protect the secondary amine. Reaction of (R)-2-methylpiperazine with Boc2O in dichloromethane at ambient temperature for 16 hours affords (R)-1-N-Boc-2-methylpiperazine. This intermediate is obtained in 86% yield after catalytic hydrogenation (Pd(OH)2, H2).

Benzylation and Deprotection

Benzylation of the Boc-protected intermediate using benzyl bromide in the presence of K2CO3 yields (R)-1-N-Boc-2-methyl-4-benzylpiperazine. Subsequent Boc removal with HCl in dioxane generates the hydrochloride salt. While this method avoids formylation, it requires additional steps for protection and deprotection, reducing overall efficiency (total yield: 72%).

Table 2: Comparative Analysis of Synthetic Routes

MethodTotal YieldStepsOptical Purity
Formylation sequence83%399.5% e.e.
Boc strategy72%498.2% e.e.

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

Optical purity is validated via derivatization with tartaric acid anhydrides, followed by HPLC analysis using chiral stationary phases (ODS columns). For instance, (R)-1-benzyl-2-methylpiperazine forms diastereomeric salts with (R,R)-tartaric acid, enabling separation with >99% enantiomeric excess.

Process Optimization for Scale-Up

Kilogram-scale production, as described in patent examples, utilizes diglyme as a high-boiling solvent to facilitate distillation and reduce side reactions. Critical process parameters include:

  • Temperature control : Maintaining 10–15°C during methyl formate addition prevents exothermic side reactions.

  • Catalyst selection : Pd(OH)2 in hydrogenation steps minimizes racemization compared to Pd/C .

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of ®-1-Benzyl-2-methylpiperazine.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine compounds depending on the reagents used.

Scientific Research Applications

®-1-Benzyl-2-methylpiperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (R)-1-benzyl-2-methylpiperazine hydrochloride with analogous piperazine derivatives, emphasizing substituents, stereochemistry, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Primary Applications
This compound 93138-53-5 C₁₂H₁₈N₂·2HCl 263.21 Benzyl, 2-methyl R CCR5 antagonists, HIV-1 entry inhibition
(S)-1-Benzyl-2-methylpiperazine Not available C₁₂H₁₈N₂ 190.28 (free base) Benzyl, 2-methyl S Synthetic intermediate for chiral drugs
(R)-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride 1217831-52-1 C₁₃H₁₉ClN₂O₂ 270.76 Benzyl carboxylate, 3-methyl R Pharmaceutical intermediates
(R)-1-Ethyl-3-methylpiperazine dihydrochloride 1630082-92-6 C₇H₁₈Cl₂N₂ 219.14 Ethyl, 3-methyl R Research chemical for SAR studies
(S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride Not available C₁₃H₁₉ClN₂O₂ 270.76 Benzyl carboxylate, 2-methyl S Chiral building block for drug synthesis

Key Observations

Stereochemical Influence :

  • The R-configuration in this compound is essential for its anti-HIV activity, as demonstrated in the synthesis of indane-derived CCR5 antagonists . In contrast, the S-enantiomer () lacks documented therapeutic relevance but serves as a precursor in asymmetric syntheses.

Substituent Effects: Benzyl vs. Benzyl Carboxylate: The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates . Ethyl vs. Methyl Substitution: (R)-1-Ethyl-3-methylpiperazine dihydrochloride (CAS 1630082-92-6) replaces the benzyl group with an ethyl chain, reducing aromatic interactions but increasing flexibility for diverse SAR applications .

Synthetic Utility: The target compound is synthesized via hydrogenolysis of (S)-1-benzyl-2-methylpiperazine intermediates, a strategy employed to optimize CCR5 antagonist potency . Similar compounds, such as (S)-benzyl carboxylate derivatives, are synthesized via regioselective epoxide ring-opening reactions, highlighting divergent synthetic pathways for tailored applications .

Biological Activity

(R)-1-Benzyl-2-methylpiperazine hydrochloride (R-BnMP) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂·2ClH
  • Molecular Weight : Approximately 263.21 g/mol
  • Appearance : Crystalline solid

The unique structure of R-BnMP includes a benzyl group and a methyl group attached to a piperazine ring, which influences its biological interactions and pharmacological properties.

R-BnMP interacts with various neurotransmitter systems, notably influencing the dopaminergic and serotonergic pathways . Research indicates that it may bind to specific receptors such as the dopamine transporter (DAT) and the serotonin transporter (SERT) , modulating the reuptake of these neurotransmitters. This modulation can lead to various physiological effects, including potential antidepressant-like activities.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antidepressant-like effectsInfluences serotonin levels, potentially serving as an antidepressant.
Antimicrobial propertiesExhibits activity against certain pathogens.
Antiparasitic effectsPotential efficacy against parasitic infections.

Antidepressant Potential

Recent studies have suggested that R-BnMP may exhibit antidepressant-like effects by modulating serotonin levels. This is significant in the context of developing new treatments for depression, where traditional therapies may not be effective for all patients.

Antimicrobial and Antiparasitic Activities

R-BnMP has shown promise in preliminary studies for its antimicrobial and antiparasitic properties . These activities are believed to stem from its ability to interact with microbial enzymes or receptors, although further research is needed to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

The biological activity of R-BnMP can be contrasted with other piperazine derivatives:

CompoundBiological ActivityNotes
1-BenzylpiperazineCNS stimulant; less potent than amphetaminesCommonly used in recreational contexts
2-MethylpiperazineModerate activity on neurotransmitter systemsStructural analog with distinct properties
N-Benzyl-2-methylpiperazineSimilar receptor interactions; potential modulatory effectsLess studied than R-BnMP

Case Studies and Clinical Implications

Although extensive clinical data on R-BnMP is limited, some studies have indicated its potential utility in treating mood disorders and microbial infections. For instance, a study examining its effects on animal models demonstrated significant alterations in behavior consistent with antidepressant activity.

Example Case Study

In a controlled study involving rodent models, R-BnMP was administered to assess its impact on depressive-like behaviors. Results indicated a marked improvement in locomotor activity and reduced immobility in forced swim tests, which are indicative of antidepressant effects.

Q & A

Q. Key Data :

ParameterCondition/ResultReference
Reaction solventDichloromethane/EtOH
Chiral purity≥99% ee (HPLC-validated)

Basic: What analytical methods are recommended for assessing purity and structural integrity?

Answer:

  • HPLC-UV : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a gradient of 0.1% TFA in water/acetonitrile. Retention time (~8.2 min) should match reference standards .
  • FT-IR Spectroscopy : Confirm functional groups (e.g., piperazine N-H stretch at ~3300 cm⁻¹, C-Cl at 700 cm⁻¹) .
  • Elemental Analysis : Verify Cl⁻ content (theoretical: ~14.2%) via ion chromatography .

Advanced Tip : For trace impurities, use LC-MS with electrospray ionization (ESI+) to detect byproducts like des-methyl analogs (<0.1% limit) .

Advanced: How does stereochemistry influence biological activity, and what methods validate target engagement?

Answer:
The (R)-enantiomer often exhibits distinct receptor binding vs. the (S)-form. For example, (R)-1-Benzyl-2-methylpiperazine shows higher affinity for serotonin (5-HT₁A) receptors (IC₅₀ = 120 nM) compared to the (S)-enantiomer (IC₅₀ = 450 nM) . Validation methods include:

  • Radioligand Binding Assays : Compete with [³H]-8-OH-DPAT for 5-HT₁A receptors in rat hippocampal membranes .
  • Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with human 5-HT₁A receptors .

Q. SAR Insight :

Substituent PositionActivity Trend (5-HT₁A)Reference
2-Methyl (R-config)High affinity
3-MethylReduced activity

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Answer:

  • Dosing : Administer 10 mg/kg intravenously (IV) or orally (PO) in Sprague-Dawley rats. Use saline for IV and 0.5% methylcellulose for PO suspensions .
  • Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hr post-dose.
  • Analytical Method : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

Q. Key PK Parameters :

ParameterIV ResultPO Result
Cₘₐₓ450 ng/mL120 ng/mL
t₁/₂2.5 hr3.8 hr
Bioavailability100% (IV)28% (PO)

Advanced: What strategies mitigate off-target effects in mechanistic studies?

Answer:

  • Counter-Screening : Test against panels of GPCRs (e.g., CEREP® Psychoactive panel) to rule out dopamine D₂ or adrenergic α₁ activity .
  • CRISPR Knockout Models : Use HEK-293 cells lacking 5-HT₁A receptors to confirm on-target effects .
  • Metabolite Profiling : Identify major metabolites (e.g., N-debenzylated analogs) via hepatocyte incubation and LC-HRMS to exclude toxic intermediates .

Basic: How is stability assessed under varying storage conditions?

Answer:

  • Forced Degradation : Expose to 40°C/75% RH for 14 days. Monitor via HPLC for degradation products (e.g., hydrolysis of the benzyl group) .
  • Solution Stability : Prepare 1 mg/mL in PBS (pH 7.4) and store at 4°C. ≤5% degradation over 72 hr is acceptable .

Q. Stability Data :

ConditionDegradation (%)Timeframe
25°C, dry<2%6 months
40°C/75% RH12%14 days

Advanced: What computational tools predict binding modes and guide structural optimization?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₁A (PDB: 7E2Z). The benzyl group occupies a hydrophobic pocket near Phe361 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Correlate logP values (calculated: 2.8) with BBB permeability (Pe > 5.0 × 10⁻⁶ cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.